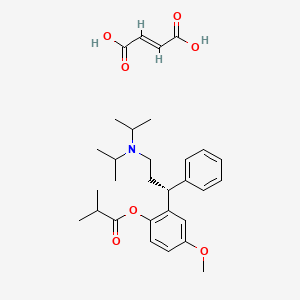
(R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a diisopropylamino group, a phenylpropyl group, and a methoxyphenyl isobutyrate moiety. The fumarate salt form enhances its stability and solubility, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the Core Structure: The initial step involves the synthesis of the core structure, which can be achieved through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized by introducing the diisopropylamino group, phenylpropyl group, and methoxyphenyl isobutyrate moiety through various substitution and addition reactions.
Formation of the Fumarate Salt: The final step involves the formation of the fumarate salt by reacting the synthesized compound with fumaric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to monitor the reaction progress and ensure the quality of the final product .
化学反应分析
Types of Reactions
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
作用机制
The mechanism of action of ®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
1,3-Diaminopropane: A linear alkylpolyamine with similar structural features.
Dimethyl fumarate: A methyl ester of fumaric acid with applications in medicine.
Triphenylphosphine oxide: Used in stereoselective reactions and has similar functional groups.
Uniqueness
®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methoxyphenyl isobutyrate fumarate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fumarate salt form enhances its stability and solubility, making it suitable for various applications.
属性
分子式 |
C30H41NO7 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methoxyphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(28)30-25-14-13-22(29-7)17-24(25)23(21-11-9-8-10-12-21)15-16-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h8-14,17-20,23H,15-16H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1 |
InChI 键 |
ZGMVAHUHZHHOEW-RNCYCKTQSA-N |
手性 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)OC)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





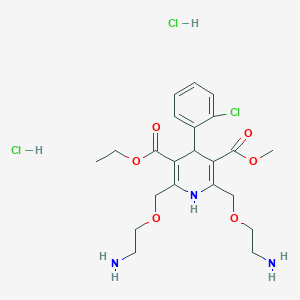
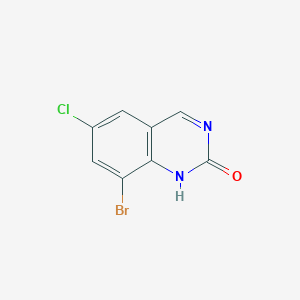
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)

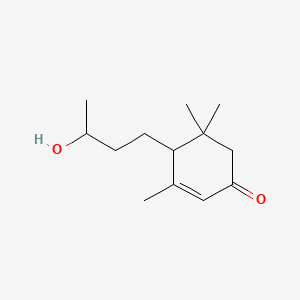

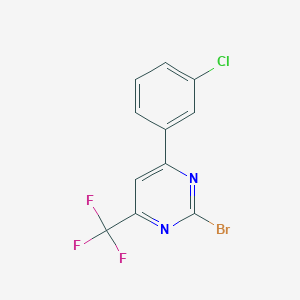
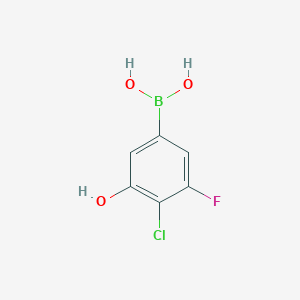
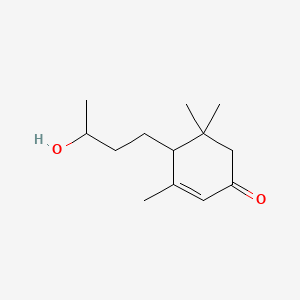
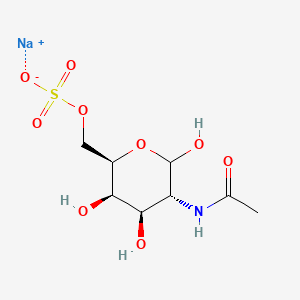
![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)
